![molecular formula C15H16N6O2S2 B2754829 N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1251706-67-8](/img/structure/B2754829.png)
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Description
The compound is a complex organic molecule that contains several heterocyclic rings including a thiazole and a pyridazine ring. Thiazoles are a type of organic compound that contain both sulfur and nitrogen in a five-membered ring . Pyridazines are diazines (organic compounds containing a six-membered ring with two nitrogen atoms) with the nitrogen atoms in the 1,2-positions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the stability of the molecule and could potentially influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of heterocyclic rings in this compound could influence its boiling point, melting point, solubility, and other physical properties .Scientific Research Applications
- Researchers have investigated the potential of this compound as an anticancer agent. Its unique chemical structure may interfere with cancer cell growth, making it a promising candidate for further exploration in cancer therapy .
- The compound’s thiazole and thiadiazole moieties suggest possible antimicrobial activity. Scientists have examined its effectiveness against bacteria, fungi, and other pathogens. Understanding its mechanism of action could lead to novel antimicrobial drugs .
- The mercapto-substituted 1,2,4-triazole ligand in this compound forms complexes with metal ions. Researchers have explored its coordination behavior with metals like cadmium(II). These complexes may have applications in materials science and catalysis .
- In one study, 1H-1,2,4-triazole-3-thiol was used to design a SERS-based probe for detecting DNA markers. Its interaction with metal surfaces enhances Raman signals, making it valuable for biosensing applications .
- The compound exhibits tautomerism in solution. Researchers have studied its luminescent properties, particularly when forming polymers with cadmium(II) salts. These luminescent materials could find use in optoelectronics .
- Structurally related compounds with cyclic enol-ketone moieties often exhibit caramel-like flavors. While not directly studied for flavor, the compound’s water solubility and potential sweetness make it interesting from a flavor chemistry perspective .
Anticancer Activity
Antimicrobial Properties
Metal Coordination Chemistry
Surface-Enhanced Raman Scattering (SERS)
Tautomerism and Luminescence
Flavor Chemistry
1H-1,2,4-Triazole-3-thiol - Sigma-Aldrich 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one - ChemicalBook
properties
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S2/c1-8-13(24-10(3)17-8)11-4-5-12(22)21(19-11)7-6-16-15(23)14-9(2)18-20-25-14/h4-5H,6-7H2,1-3H3,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRYDPPJJGAGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(N=NS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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